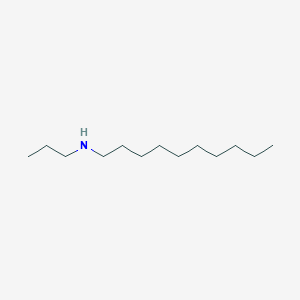
N-propyldecan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-propyldecan-1-amine: is an organic compound belonging to the class of amines. Amines are derivatives of ammonia where one or more hydrogen atoms are replaced by alkyl or aryl groups. This compound specifically has a propyl group attached to the nitrogen atom of decan-1-amine. This compound is characterized by its basic properties, which are similar to those of ammonia due to the presence of a lone pair of electrons on the nitrogen atom .
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Direct Alkylation of Ammonia: One common method for preparing primary amines like N-propyldecan-1-amine is the direct alkylation of ammonia with an alkyl halide.
Reductive Amination: Another method involves the reductive amination of aldehydes or ketones with ammonia or primary amines.
Industrial Production Methods: Industrial production of this compound often involves the use of continuous flow reactors to optimize reaction conditions and yield. The process may include steps like purification through distillation or crystallization to obtain the desired product in high purity .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: N-propyldecan-1-amine can undergo oxidation reactions to form corresponding oxides or amides.
Reduction: Reduction reactions can convert this compound into its corresponding amine derivatives.
Substitution: This compound can participate in nucleophilic substitution reactions, where the amine group acts as a nucleophile.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acid chlorides.
Major Products:
Oxidation: Amides, oxides.
Reduction: Secondary and tertiary amines.
Substitution: Alkyl-substituted amines.
Aplicaciones Científicas De Investigación
Chemistry: N-propyldecan-1-amine is used as a building block in organic synthesis. Its nucleophilic properties make it valuable for constructing complex molecules through various functionalization reactions .
Biology and Medicine: In medicinal chemistry, this compound serves as a precursor for the synthesis of bioactive molecules, including receptor ligands and enzyme inhibitors. It is also explored for its potential in developing novel therapeutics .
Industry: This compound is utilized in the production of polymers, catalysts, and other functional materials. Its unique electronic and mechanical properties make it suitable for applications in organic electronics and photovoltaics .
Mecanismo De Acción
The mechanism by which N-propyldecan-1-amine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The lone pair of electrons on the nitrogen atom allows it to form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways .
Comparación Con Compuestos Similares
Decan-1-amine: Similar structure but lacks the propyl group.
Propylamine: Contains a propyl group but lacks the decan chain.
Butylamine: Another primary amine with a shorter carbon chain
Uniqueness: N-propyldecan-1-amine’s uniqueness lies in its specific combination of a long decan chain and a propyl group attached to the nitrogen atom. This structure imparts distinct physical and chemical properties, making it valuable for specialized applications in various fields .
Propiedades
Número CAS |
82223-73-2 |
|---|---|
Fórmula molecular |
C13H29N |
Peso molecular |
199.38 g/mol |
Nombre IUPAC |
N-propyldecan-1-amine |
InChI |
InChI=1S/C13H29N/c1-3-5-6-7-8-9-10-11-13-14-12-4-2/h14H,3-13H2,1-2H3 |
Clave InChI |
LBTAXVIGKZQJMU-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCNCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{(E)-[4-(Octadecyloxy)phenyl]diazenyl}benzene-1-sulfonamide](/img/structure/B14408646.png)
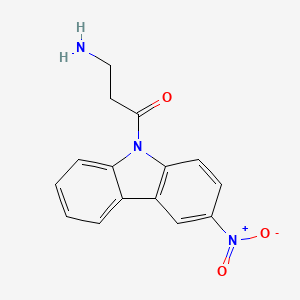
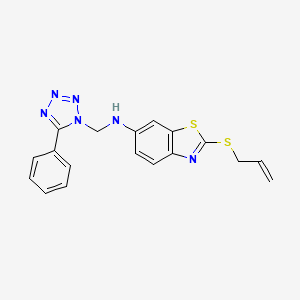
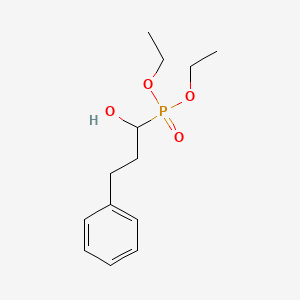
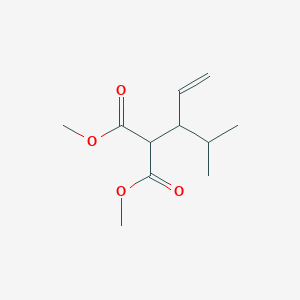
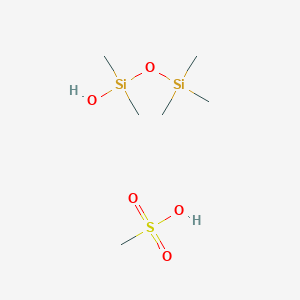
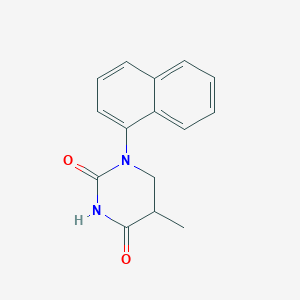
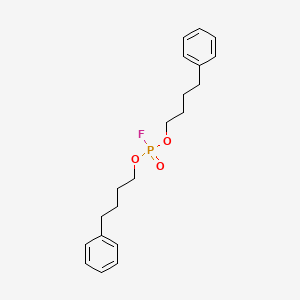
![2-[4-(Phenylacetyl)phenoxy]ethyl 2-methylprop-2-enoate](/img/structure/B14408704.png)
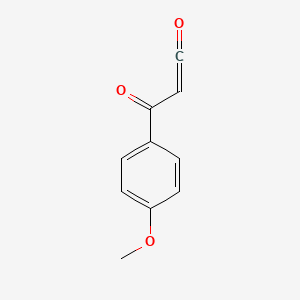
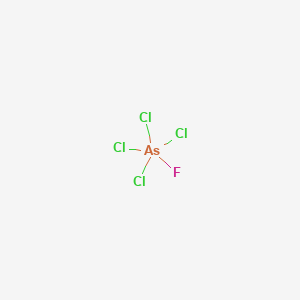
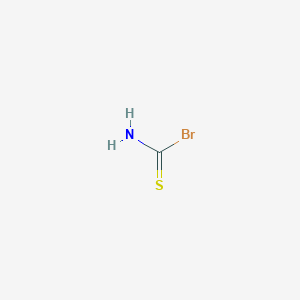
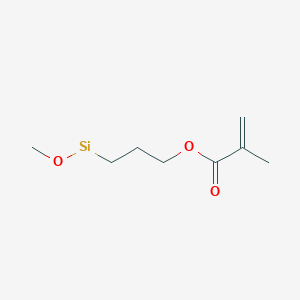
![1,1-Dimethyldispiro[2.2.5~6~.2~3~]trideca-4,12-diene](/img/structure/B14408756.png)
